molecular formula C13H11N3O2S B2650701 Cyanomethyl 3-cyano-6-cyclopropyl-2-(methylsulfanyl)pyridine-4-carboxylate CAS No. 1090777-82-4

Cyanomethyl 3-cyano-6-cyclopropyl-2-(methylsulfanyl)pyridine-4-carboxylate

Cat. No.: B2650701
CAS No.: 1090777-82-4
M. Wt: 273.31
InChI Key: QTSAXIYZRMIKPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyanomethyl 3-cyano-6-cyclopropyl-2-(methylsulfanyl)pyridine-4-carboxylate is a complex organic compound with a unique structure that includes a pyridine ring substituted with cyano, cyclopropyl, and methylsulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyanomethyl 3-cyano-6-cyclopropyl-2-(methylsulfanyl)pyridine-4-carboxylate typically involves multi-step organic reactions. One common method involves the cyanoacetylation of amines, where cyanoacetamides are formed through the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates . The reaction conditions often include solvent-free methods or the use of mild heating to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Cyanomethyl 3-cyano-6-cyclopropyl-2-(methylsulfanyl)pyridine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyano groups to amines or other functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano or methylsulfanyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

Cyanomethyl 3-cyano-6-cyclopropyl-2-(methylsulfanyl)pyridine-4-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Cyanomethyl 3-cyano-6-cyclopropyl-2-(methylsulfanyl)pyridine-4-carboxylate involves its interaction with specific molecular targets and pathways. The cyano and methylsulfanyl groups can participate in various biochemical reactions, influencing enzyme activity and cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyanomethyl 3-cyano-6-cyclopropyl-2-(methylsulfanyl)pyridine-4-carboxylate is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and makes it valuable for various scientific and industrial applications.

Properties

IUPAC Name

cyanomethyl 3-cyano-6-cyclopropyl-2-methylsulfanylpyridine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O2S/c1-19-12-10(7-15)9(13(17)18-5-4-14)6-11(16-12)8-2-3-8/h6,8H,2-3,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTSAXIYZRMIKPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C(=CC(=N1)C2CC2)C(=O)OCC#N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.